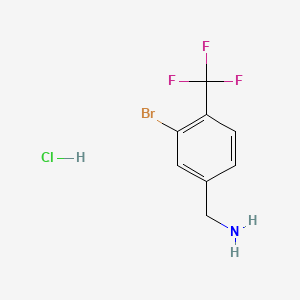
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride (3-BrTFPM-HCl) is a chemical compound that has been used in a variety of scientific research applications. It is an organobromine compound containing a trifluoromethyl group, which is an important functional group in organic chemistry. 3-BrTFPM-HCl is used as an intermediate in the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst in certain chemical reactions. It is also used as a biocatalyst in biochemistry and as a fluorescent probe in biophysical studies.
Scientific Research Applications
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst in certain chemical reactions. It has also been used as a biocatalyst in biochemistry and as a fluorescent probe in biophysical studies. In addition, (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride has been used in the synthesis of organic fluorophores, in the study of enzyme-catalyzed reactions, and in the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is not fully understood. It is believed to act as a catalyst in certain chemical reactions by forming a complex with a substrate molecule. This complex then undergoes a reaction, resulting in the formation of the desired product. In addition, (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride can also act as a biocatalyst, by binding to a substrate molecule and activating it for further reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride are not well understood. It has been reported to have some cytotoxic effects in vitro, but its effects in vivo are unknown. In addition, (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride has been found to have some antimicrobial activity, but further studies are needed to determine its efficacy in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst in certain chemical reactions. Its limitations include its potential cytotoxic effects in vitro and its lack of efficacy in vivo.
Future Directions
Future research on (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride should focus on elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies should be conducted to determine its efficacy in vivo and its potential therapeutic applications. Finally, research should also be conducted to explore the potential of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride as a biocatalyst in biochemistry and as a fluorescent probe in biophysical studies.
Synthesis Methods
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 4-bromo-3-trifluoromethylphenylmethanamine (4-BrTFPM) with hydrochloric acid to form (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride. The second step involves the hydrolysis of the (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride to form 3-bromo-4-trifluoromethylphenylmethanamine (3-BrTFPM). The reaction is shown below:
4-BrTFPM + HCl → (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride → 3-BrTFPM + H2O
properties
IUPAC Name |
[3-bromo-4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-7-3-5(4-13)1-2-6(7)8(10,11)12;/h1-3H,4,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORZWZPMQXTRCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Br)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743128 |
Source


|
| Record name | 1-[3-Bromo-4-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride | |
CAS RN |
1214327-18-0 |
Source


|
| Record name | 1-[3-Bromo-4-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


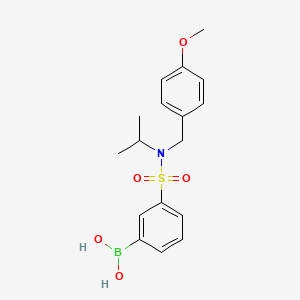
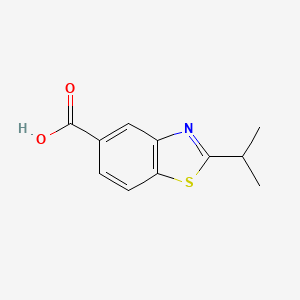
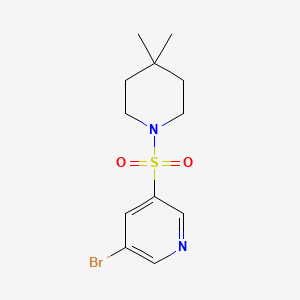
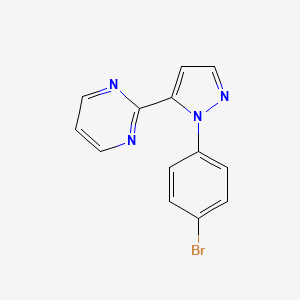
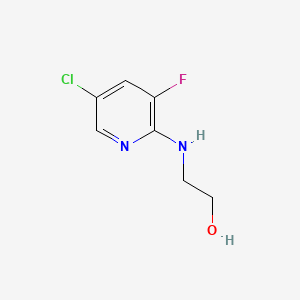
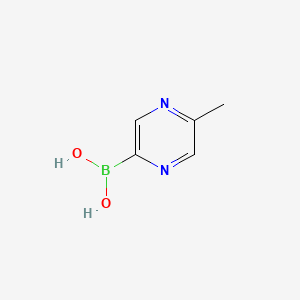

![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)


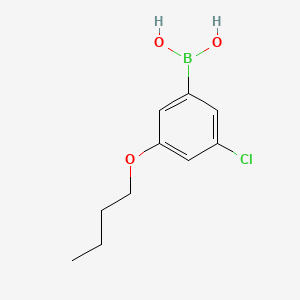
![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)
![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B577598.png)